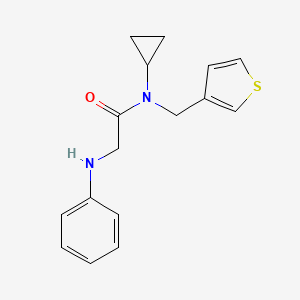
2-amino-N-(2,2-dimethoxyethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-(2,2-dimethoxyethyl)benzamide, also known as ADEB, is a synthetic compound that belongs to the class of benzamides. It has been found to have various scientific research applications, including its use as a potential antitumor agent. ADEB has a unique chemical structure that makes it a promising candidate for further research in the field of medicinal chemistry.
作用機序
The exact mechanism of action of 2-amino-N-(2,2-dimethoxyethyl)benzamide is not fully understood, but it has been proposed to act by inhibiting the activity of certain enzymes involved in cell growth and division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been found to have a low toxicity profile, with no significant adverse effects reported in preclinical studies. It has been shown to have good bioavailability and can be administered orally or intravenously. This compound has been found to selectively target cancer cells, leaving normal cells unharmed, which is a desirable property for anticancer drugs.
実験室実験の利点と制限
2-amino-N-(2,2-dimethoxyethyl)benzamide has several advantages as a research tool, including its ability to selectively target cancer cells, its low toxicity profile, and its good bioavailability. However, its use in laboratory experiments may be limited by its cost and availability. This compound is a synthetic compound that requires specialized equipment and expertise to prepare, which may limit its use in certain research settings.
将来の方向性
There are several future directions for research on 2-amino-N-(2,2-dimethoxyethyl)benzamide. One area of interest is the development of new anticancer drugs based on the structure of this compound. Another direction is the investigation of the mechanism of action of this compound and its potential targets in cancer cells. Additionally, the anti-inflammatory and antioxidant properties of this compound may have therapeutic applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease.
Conclusion:
This compound is a promising compound with various scientific research applications, including its use as a potential anticancer agent. Its unique chemical structure and low toxicity profile make it an attractive candidate for further research in the field of medicinal chemistry. While there are limitations to its use in laboratory experiments, the future directions for research on this compound are numerous and may lead to the development of new therapeutic agents for the treatment of cancer and other diseases.
合成法
2-amino-N-(2,2-dimethoxyethyl)benzamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzamide with 2,2-dimethoxyethylamine in the presence of a suitable catalyst. The resulting intermediate is then subjected to further reactions to yield the final product. The synthesis of this compound has been reported in several scientific publications, and the compound has been successfully prepared in the laboratory.
科学的研究の応用
2-amino-N-(2,2-dimethoxyethyl)benzamide has been found to exhibit antitumor activity in various preclinical studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new anticancer drugs. This compound has also been found to have anti-inflammatory and antioxidant properties, which may have therapeutic applications in the treatment of various diseases.
特性
IUPAC Name |
2-amino-N-(2,2-dimethoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-15-10(16-2)7-13-11(14)8-5-3-4-6-9(8)12/h3-6,10H,7,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSJGCKMJAXWKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=C1N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-Fluoro-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7587139.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B7587151.png)
![2-butoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7587164.png)
![N-(3-azabicyclo[3.1.0]hexan-6-yl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7587171.png)
![2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B7587175.png)
![2-[propyl(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)amino]acetic acid](/img/structure/B7587180.png)
![N-[2-(4-methylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7587188.png)

![(2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide](/img/structure/B7587200.png)

![3-[(Prop-2-enoylamino)methyl]benzamide](/img/structure/B7587234.png)
![(1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7587235.png)
